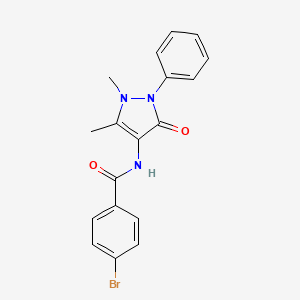![molecular formula C17H21N3O3 B6637036 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-3 pathway. It has also been suggested that the compound inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce the viability of cancer cells and induce apoptosis. It has also been shown to reduce the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, it has been found to have potential applications in various fields of scientific research. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which would provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, studies are needed to investigate its antimicrobial activity against various bacterial and fungal strains. Finally, more research is needed to explore its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone involves the reaction of 1-(5-phenyl-1,3-oxazol-2-yl)ethanone with piperazine in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and the product is obtained in good yield after purification using column chromatography.
Scientific Research Applications
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
2-hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(19-7-9-20(10-8-19)16(22)12-21)17-18-11-15(23-17)14-5-3-2-4-6-14/h2-6,11,13,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKLWVAGLYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N3CCN(CC3)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
![4-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]benzamide](/img/structure/B6636966.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6636968.png)

![[5-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6636987.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![(2-cyclopropyl-6-methoxyquinolin-4-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636994.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)